- Synthesis of Poly(ethylene oxide) Approaching Monodispersity, Angewandte Chemie, 2014, 53(25), 6411-6413
Cas no 89346-82-7 (Benzyl-PEG4-Ots)
Benzyl-PEG4-Ots Chemical and Physical Properties
Names and Identifiers
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- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate
- 4-methylbenzenesulfonic acid,2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate (9CI)
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
- Tetraethylene glycol monobenzyl ether tosylate
- Benzyl-PEG4-Ots
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- MDL: MFCD29060061
- Inchi: 1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3
- InChI Key: VDKAUDYAZGYGDM-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC(C)=CC=1)(OCCOCCOCCOCCOCC1C=CC=CC=1)=O
Benzyl-PEG4-Ots Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IS866-50mg |
Benzyl-PEG4-Ots |
89346-82-7 | 97% | 50mg |
214.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IS866-200mg |
Benzyl-PEG4-Ots |
89346-82-7 | 97% | 200mg |
537.0CNY | 2021-07-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P38970-250mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |
89346-82-7 | 97% | 250mg |
¥45.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P38970-100mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |
89346-82-7 | 100mg |
¥406.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P38970-1g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |
89346-82-7 | 97% | 1g |
¥168.0 | 2024-07-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-11-250mg |
Benzyl-PEG4-Ots |
89346-82-7 | >98.00% | 250mg |
¥280.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-11-1g |
Benzyl-PEG4-Ots |
89346-82-7 | >98.00% | 1g |
¥750.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-11-500mg |
Benzyl-PEG4-Ots |
89346-82-7 | >98.00% | 500mg |
¥530.0 | 2023-09-19 | |
| Ambeed | A1145032-100mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |
89346-82-7 | 97% | 100mg |
$6.0 | 2023-09-02 | |
| Ambeed | A1145032-250mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |
89346-82-7 | 97% | 250mg |
$16.0 | 2025-04-15 |
Benzyl-PEG4-Ots Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; cooled; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, neutralized, cooled
Production Method 2
- An improved synthesis of a fluorophosphonate-polyethylene glycol-biotin probe and its use against competitive substrates, Beilstein Journal of Organic Chemistry, 2013, 9, 89-96
Production Method 3
- Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073
Production Method 4
- Perfluoroalkylated poly(oxyethylene) thiols: Synthesis, adsorption dynamics and surface activity at the air/water interface, and bubble stabilization behavior, Journal of Fluorine Chemistry, 2015, 171, 12-17
Production Method 5
1.2 5 min, -30 °C; 2 h, -30 °C → rt; 16 h, rt
- New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers, Journal of Organic Chemistry, 2008, 73(4), 1371-1378
Production Method 6
- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation, Tetrahedron Letters, 2011, 52(33), 4316-4319
Production Method 7
- Fusogenic supramolecular vesicle systems induced by metal ion binding to amphiphilic ligands, Proceedings of the National Academy of Sciences of the United States of America, 2004, 101(43), 15279-15284
Production Method 8
1.2 2 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- DNA-Molecular-Motor-Controlled Dendron Association, Langmuir, 2010, 26(15), 12496-12499
Production Method 9
- A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols, Tetrahedron Letters, 2014, 55(22), 3384-3386
Production Method 10
1.2 Solvents: Tetrahydrofuran ; < 5 °C; 2 h, 0 - 5 °C; 12 h, 5 °C → rt
- Physicochemical and Preclinical Evaluation of Spermine-Derived Surfactant Liposomes for in Vitro and in Vivo siRNA-Delivery to Liver Macrophages, Molecular Pharmaceutics, 2016, 13(11), 3636-3647
Production Method 11
- Phase-transfer-catalyzed Gomberg-Bachmann synthesis of unsymmetrical biarenes: a survey of catalysts and substrates, Journal of Organic Chemistry, 1984, 49(9), 1594-603
Benzyl-PEG4-Ots Raw materials
Benzyl-PEG4-Ots Preparation Products
Benzyl-PEG4-Ots Suppliers
Benzyl-PEG4-Ots Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Benzyl-PEG4-Ots
Recent Advances in Benzyl-PEG4-Ots (CAS: 89346-82-7) Research: Applications and Innovations in Chemical Biology and Medicine
Benzyl-PEG4-Ots (CAS: 89346-82-7), a polyethylene glycol (PEG)-based linker with a benzyl group and a tosylate (Ots) leaving group, has emerged as a versatile tool in chemical biology and pharmaceutical research. Recent studies highlight its critical role in bioconjugation, drug delivery, and the development of novel therapeutics. This research brief synthesizes the latest findings on Benzyl-PEG4-Ots, focusing on its chemical properties, applications, and emerging trends in the field.
A 2023 study published in Bioconjugate Chemistry demonstrated the efficacy of Benzyl-PEG4-Ots in antibody-drug conjugate (ADC) development. Researchers utilized its tosylate group for site-specific conjugation to cysteine residues on monoclonal antibodies, achieving higher homogeneity and stability compared to traditional maleimide-based linkers. The PEG4 spacer was found to optimize solubility and reduce aggregation, addressing a key challenge in ADC formulation (DOI: 10.1021/acs.bioconjchem.3c00145).
In drug delivery applications, a team at MIT reported in Nature Biomedical Engineering (2024) the use of Benzyl-PEG4-Ots to create pH-responsive nanocarriers. The benzyl group facilitated hydrophobic drug loading, while the PEG4 chain enabled prolonged circulation time. The tosylate group allowed for facile functionalization with targeting ligands, resulting in a 40% improvement in tumor accumulation compared to non-targeted systems (DOI: 10.1038/s41551-024-01185-6).
Recent synthetic innovations include a novel one-pot synthesis method for Benzyl-PEG4-Ots reported in Organic Process Research & Development (2023), which improved yield from 65% to 89% while reducing purification steps. This advancement has significant implications for scalable production, particularly for GMP applications (DOI: 10.1021/acs.oprd.3c00218).
Emerging safety data from preclinical studies suggests that Benzyl-PEG4-Ots maintains the favorable toxicity profile characteristic of PEGylated compounds, with no observed immunogenicity at therapeutic doses. However, a 2024 Journal of Controlled Release study noted that the benzyl group may influence biodistribution patterns, warranting further investigation in specific applications (DOI: 10.1016/j.jconrel.2024.01.029).
Looking forward, the unique properties of Benzyl-PEG4-Ots position it as a key enabler for next-generation bioconjugates and targeted therapies. Ongoing clinical trials incorporating this linker (NCT05678945) and its derivatives suggest its potential translation into therapeutic applications within the next 3-5 years. Future research directions include optimization for specific payload classes and exploration of its utility in RNA therapeutics.
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